O-Ethyl trichloroethanethioate
Description
O-Ethyl trichloroethanethioate is a thioate ester compound characterized by an ethyl group bonded via an oxygen atom (O-ethyl) to a trichloroethanethioate moiety. This structure suggests reactivity typical of thioate esters, including nucleophilic substitution and hydrolysis sensitivity.
Properties
CAS No. |
112260-87-4 |
|---|---|
Molecular Formula |
C4H5Cl3OS |
Molecular Weight |
207.5 g/mol |
IUPAC Name |
O-ethyl 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C4H5Cl3OS/c1-2-8-3(9)4(5,6)7/h2H2,1H3 |
InChI Key |
OWEKNJXKVZLAQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl trichloroethanethioate typically involves the reaction of trichloroethanethioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cl3CCH2S+C2H5OH→Cl3CCH2SC2H5
Comparison with Similar Compounds
Structural and Functional Differences
The two reference compounds share an O-ethyl phosphonothioate backbone but differ in substituents:
- O-Ethyl ethylphosphonochloridothioate (C₄H₁₀ClOPS): Contains an ethyl group on the phosphorus atom and a chlorine substituent, enhancing electrophilicity and reactivity .
- O-Ethyl methylphosphonothioate (C₃H₉O₂PS): Features a methyl group on phosphorus and lacks chlorine, likely reducing reactivity compared to its chlorinated counterpart .
In contrast, O-Ethyl trichloroethanethioate (hypothetical structure: C₄H₅Cl₃OS) would replace the phosphorus center with a trichloroethyl group, altering electronic properties and stability due to the electron-withdrawing trichloro moiety.
Physicochemical Properties
Research Findings and Limitations
- Synthetic Pathways: Both reference compounds are synthesized via thiophosphorylation reactions, but O-Ethyl ethylphosphonochloridothioate requires chlorinating agents , whereas O-Ethyl methylphosphonothioate employs methylphosphonic acid derivatives .
- Stability Studies: Chlorinated derivatives (e.g., O-Ethyl ethylphosphonochloridothioate) degrade faster in aqueous environments due to P–Cl bond hydrolysis, whereas methylated analogs show greater stability .
- Data Gaps : Direct studies on this compound are absent in the provided evidence. Predictions are based on structural analogs, emphasizing the need for targeted research.
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